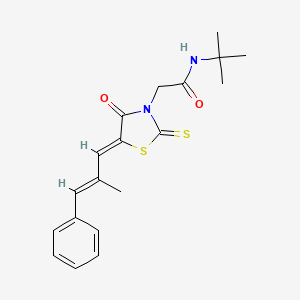

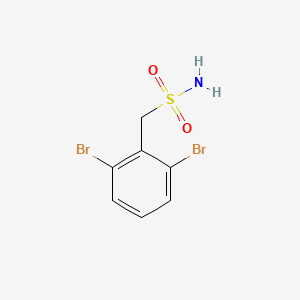

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

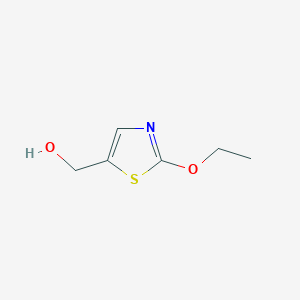

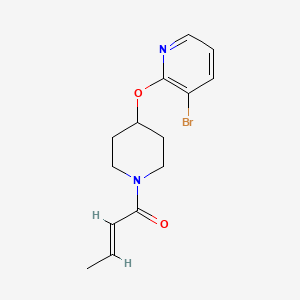

The compound “N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, and a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl nitrite (TBN) as a carbon source . Additionally, chiral sulfinamides are known to be used in the stereoselective synthesis of amines and their derivatives .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be involved in condensation or hydrolysis reactions. The tert-butyl group could undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The tert-butyl group could affect the compound’s reactivity and steric properties .Scientific Research Applications

Synthesis of N-tert-butyl amides

N-tert-butyl amides are valuable compounds used in various chemical processes. Interestingly, tert-butyl nitrite (TBN) has been introduced as a source of carbon (tert-butyl group) for their synthesis. Previously, TBN was primarily used as a source of nitrogen, oxygen, or nitric oxide (NO), but not as a carbon source. Under very mild conditions, TBN facilitates the transformation of nitriles and water into highly valuable N-tert-butyl amides .

Transamidation reactions

Tert-butyl nitrite promotes the transamidation of secondary amides. This mild and efficient method allows for the conversion of secondary amides into various amines, including primary, secondary, cyclic, and acyclic amines. The presence of TBN facilitates this transformation, making it a useful tool in synthetic chemistry .

Thermally activated delayed fluorescence (TADF) emitters

In the development of solution-processed organic light-emitting diodes (OLEDs), non-doped TADF emitters are highly desirable due to their efficiency and compatibility with wet methods. Researchers have explored tert-butyl-substituted hetero-donor TADF compounds as potential emitters for OLEDs. These compounds exhibit excellent performance and can be processed from solution, making them promising candidates for next-generation displays and lighting devices .

Mechanism of Action

properties

IUPAC Name |

N-tert-butyl-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-13(10-14-8-6-5-7-9-14)11-15-17(23)21(18(24)25-15)12-16(22)20-19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)/b13-10+,15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIADJSHVHAOTNT-RJSPBKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)

![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)